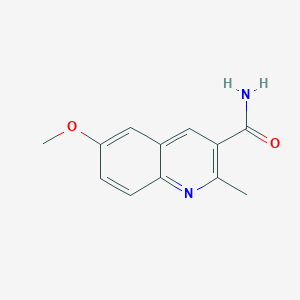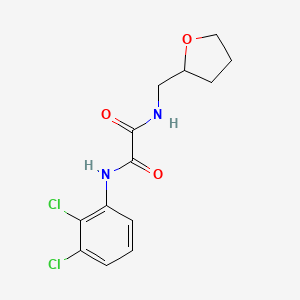![molecular formula C13H10Br2N2O2S B11549251 2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11549251.png)
2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)acetohydrazide. The final step involves the condensation of 2-(4-bromophenoxy)acetohydrazide with 5-bromothiophene-2-carbaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and the thiophene ring enhances its ability to interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
5-bromothiophene-2-carbaldehyde: Another precursor used in the synthesis.
[(E)-({3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene)amino]urea: A structurally related compound with similar functional groups.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of bromine atoms, thiophene ring, and acetohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10Br2N2O2S |
|---|---|
Molecular Weight |
418.11 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H10Br2N2O2S/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI Key |
SOUGCAIDIXBRIO-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(S2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline](/img/structure/B11549180.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11549186.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549197.png)
![N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11549199.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11549203.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11549207.png)
![2-{(Z)-[(2,3-dichlorophenyl)imino]methyl}-6-nitrophenol](/img/structure/B11549213.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11549231.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549239.png)

![2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549244.png)
![4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide](/img/structure/B11549245.png)
